1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18825183
InChI: InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C12H14ClF3S
Molecular Weight: 282.75 g/mol

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18825183

Molecular Formula: C12H14ClF3S

Molecular Weight: 282.75 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C12H14ClF3S
Molecular Weight 282.75 g/mol
IUPAC Name 1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3
Standard InChI Key LCCFWUAQLGIKEE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The molecular framework of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene (C₁₂H₁₄ClF₃S) features a benzene ring with three distinct substituents arranged in a meta-para configuration (Figure 1). The 3-chloropropyl group (–CH₂CH₂CH₂Cl) introduces aliphatic flexibility and a reactive chlorine terminus, while the ethyl group (–CH₂CH₃) contributes steric bulk. The trifluoromethylthio (–SCF₃) group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₄ClF₃S
Molecular Weight282.75 g/mol
IUPAC Name1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene
SMILES NotationCCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl
InChI KeyLCCFWUAQLGIKEE-UHFFFAOYSA-N

The crystal structure remains uncharacterized experimentally, but computational models predict a planar aromatic core with substituents adopting staggered conformations to minimize steric clashes .

Synthetic Methodologies

Nucleophilic Chlorination Pathways

While direct synthesis protocols for this compound are sparsely documented, analogous routes for structurally related chloropropylbenzene derivatives suggest a multi-step approach:

  • Friedel-Crafts Alkylation: Introduction of the 3-chloropropyl group via reaction of benzene with 1-chloro-3-iodopropane in the presence of AlCl₃ .

  • Electrophilic Substitution: Sequential ethylation and trifluoromethylthiolation using ethyl iodide and trifluoromethanesulfenyl chloride under Lewis acid catalysis.

Key challenges include regioselective control to prevent ortho-substitution and purification of the final product via vacuum distillation or preparative HPLC.

Reactivity and Functional Group Transformations

Nucleophilic Displacement at the Chloropropyl Terminus

The primary chlorine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling conjugation to biomolecules or polymeric matrices. For example, treatment with sodium azide yields the corresponding azide derivative, a precursor for click chemistry applications .

Oxidation of the Trifluoromethylthio Group

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the –SCF₃ group to a sulfonyl (–SO₂CF₃) moiety, enhancing solubility in polar media while retaining electronic effects.

Applications in Pharmaceutical Development

Tacrуkinin Receptor Antagonism

Patent literature highlights structural analogs as potent tachykinin receptor antagonists, suggesting potential utility in treating neuroinflammatory disorders . The trifluoromethylthio group’s lipophilicity may improve blood-brain barrier penetration compared to oxygenated analogs.

Prodrug Design

The chloropropyl chain serves as a biodegradable linker in prodrug systems, enabling targeted release of therapeutic payloads in alkaline physiological environments.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Physicochemical Properties

CompoundLogPWater Solubility (mg/L)
1-(3-Chloropropyl)-3-ethyl-5-SCF₃-Benzene3.8112.5
1-(3-Bromopropyl)-3-ethyl-5-SCF₃-Benzene4.028.9
1-(3-Chloropropyl)-3-methyl-5-SCF₃-Benzene3.4518.2

Chlorine substitution optimizes the balance between lipophilicity and metabolic stability compared to bulkier bromine analogs .

Future Research Trajectories

  • Crystallographic Studies: Elucidate three-dimensional conformation to guide computer-aided drug design .

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivative production .

  • In Vivo Pharmacokinetics: Characterize absorption/distribution profiles in model organisms.

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